molecular formula C9H13Cl2N3O B1420061 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1185314-18-4

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B1420061
CAS No.: 1185314-18-4
M. Wt: 250.12 g/mol
InChI Key: AKQNJTIGJXTHJG-UHFFFAOYSA-N
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Description

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1389315-13-2) is a pyrimidine derivative featuring a piperidin-4-yloxy substituent at the 6-position and a chlorine atom at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications for targeted biological activity. highlights its role as a biochemical standard in quantitative assays and its ability to inhibit protein kinase C, a key enzyme in cellular signaling pathways .

Properties

IUPAC Name

4-chloro-6-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQNJTIGJXTHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671600
Record name 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185314-18-4
Record name 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-Step Synthesis:

  • Starting Materials:

    • 4-Chloro-6-hydroxypyrimidine (prepared from 4-Chloro-6-methoxypyrimidine by hydrolysis using hydrogen halides like HCl).
    • Piperidin-4-ol .
    • Base (e.g., potassium carbonate).
    • Solvent (e.g., dimethylformamide, DMF).
  • Reaction Conditions:

    • The reaction mixture is heated under reflux conditions to facilitate the nucleophilic substitution.
    • The base helps to deprotonate the hydroxyl group of piperidin-4-ol , enhancing its nucleophilicity.
  • Purification:

    • The product is purified using column chromatography with appropriate eluents (e.g., ethyl acetate/hexane).

Example Reaction Conditions:

Reagent Quantity Conditions
4-Chloro-6-hydroxypyrimidine 1 equiv. Reflux in DMF
Piperidin-4-ol 1.2–1.5 equiv. Presence of K2CO3
Potassium Carbonate (K2CO3) 1–2 equiv. 12–24 hours

Formation of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride

After obtaining 4-Chloro-6-(piperidin-4-yloxy)pyrimidine , the hydrochloride salt is formed by reacting it with hydrochloric acid in a suitable solvent.

Step-by-Step Hydrochloride Formation:

  • Starting Material:

  • Reaction Conditions:

    • Hydrochloric acid (HCl) is added to the solution of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine in a solvent like ethanol or methanol.
    • The mixture is stirred until the formation of the hydrochloride salt is complete.
  • Purification:

    • The hydrochloride salt precipitates out and can be isolated by filtration.
    • Further purification may involve recrystallization from an appropriate solvent.

Example Hydrochloride Formation Conditions:

Reagent Quantity Conditions
4-Chloro-6-(piperidin-4-yloxy)pyrimidine 1 equiv. Ethanol or Methanol
Hydrochloric Acid (HCl) 1–2 equiv. Stirring at room temperature

Analysis and Characterization

The synthesized This compound can be characterized using various analytical techniques:

Data Table: Physical and Chemical Properties

Property Value
Molecular Formula C9H13Cl2N3O
Molecular Weight 250.12 g/mol
Synonyms 1185314-18-4, this compound
PubChem CID 45787107

Research Findings

The synthesis and characterization of This compound highlight the importance of precise reaction conditions and purification techniques to achieve high yields and purity. This compound, with its unique structure, may exhibit interesting biological activities, warranting further investigation into its pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxypyrimidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted pyrimidine derivatives, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

    Hydrolysis: The primary product is 4-chloro-6-hydroxypyrimidine.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory and Analgesic Potential
    • The compound has been explored for its therapeutic potential in anti-inflammatory and analgesic medications. In vitro assays have shown its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a role in the treatment of conditions such as arthritis or chronic pain.
  • cAMP-Phosphodiesterase Inhibition
    • Research indicates that 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride acts as an inhibitor of cAMP-phosphodiesterase, which is crucial in regulating cellular signaling pathways. This inhibition supports adenosine's role in preventing thrombocytopenia, enhancing the biosynthesis of prostacyclin (PGI2), and influencing platelet function.
  • Anticancer Activity
    • The compound has shown promise in the development of anticancer agents. Studies involving pyrimidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance biological activity against specific tumors .

Biochemical Applications

  • Molecular Dynamics Simulations
    • Computational chemists utilize this compound for molecular dynamics simulations to predict its behavior and interactions at the molecular level. These studies help elucidate the binding affinities and mechanisms of action with various biological targets, providing insights into its pharmacological profile.
  • Enzyme Inhibition Studies
    • In biochemical research, this compound is employed in enzyme inhibition studies to assess its effects on specific biochemical pathways. Parameters such as concentration, temperature, and reaction time are meticulously controlled to evaluate its efficacy as an inhibitor.

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound involved administering the compound to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro testing on various cancer cell lines revealed that derivatives of this compound exhibited potent anticancer activity with IC50 values in the low micromolar range against breast cancer cells. Further studies are ongoing to optimize these compounds for clinical applications.

Summary Table of Applications

Application AreaDescription
Anti-inflammatoryPotential use in pain management and inflammatory disease treatment through enzyme inhibition.
AnticancerSelective cytotoxicity against various cancer cell lines; ongoing SAR studies for optimization.
Biochemical ResearchUtilized in enzyme inhibition studies and molecular dynamics simulations for predictive modeling.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations

Key Differences in Functional Groups and Their Impacts:

Compound Name Substituents at Key Positions Key Properties/Effects Evidence ID
4-Chloro-6-(piperidin-4-yloxy)pyrimidine HCl 4-Cl, 6-piperidin-4-yloxy Enhanced lipophilicity; kinase inhibition
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine 4-Cl, 6-CF₃ (thienopyrimidine core) Increased electrophilicity; improved metabolic stability
4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine 6-OCH₃, 2-(MeSO₂)Ph Polar sulfonyl group enhances solubility; potential for receptor binding
4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine Chloromethyl group, pyrazolo-pyrimidine core Reactive chloromethyl site for derivatization; antitumor activity
4-Ethoxy-2-methylsulfanyl-6-(piperidin-4-yloxy)pyrimidine HCl 4-OEt, 2-SMe, 6-piperidin-4-yloxy Dual electronic effects (SMe electron donation, OEt withdrawal)

Synthesis Methods:

  • Piperidine-containing analogs (e.g., ) often involve nucleophilic substitution of 4,6-dichloropyrimidine intermediates .

Heterocyclic Core Modifications

Impact of Ring System Changes:

Compound Class Core Structure Biological Relevance Evidence ID
Pyrimidine Derivatives Pyrimidine Versatile scaffold for kinase inhibitors
Thieno[2,3-d]pyrimidines Fused thiophene-pyrimidine Enhanced π-stacking; antiviral activity
Pyrazolo[3,4-d]pyrimidines Pyrazole-fused pyrimidine Antitumor, antibacterial applications
Pyridazine Derivatives Pyridazine Altered hydrogen bonding capacity

Example : Pyrazolo[3,4-d]pyrimidines () exhibit broad-spectrum biological activity, including phosphodiesterase-5 (PDE5) inhibition, due to their fused heterocyclic system . In contrast, the pyrimidine core in the target compound allows for selective kinase interactions .

Biological Activity

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C11H13ClN2O
  • Molecular Weight : 224.69 g/mol
  • IUPAC Name : this compound

The compound acts primarily as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a significant role in the biosynthesis of bioactive lipids, which are crucial for various physiological processes.

Biological Activities

  • Inhibition of NAPE-PLD : Research indicates that this compound exhibits potent inhibitory activity against NAPE-PLD, leading to decreased levels of anandamide and other N-acylethanolamines in neuronal cells. This inhibition has implications for neuropharmacology, particularly in the context of pain and anxiety disorders .
  • Antiproliferative Effects : Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have demonstrated significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, suggesting that this compound may also possess antiproliferative properties .
  • Antimicrobial Activity : Some derivatives within the pyrimidine class have shown antimicrobial effects, indicating that this compound could be evaluated for potential use against bacterial and fungal pathogens .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the piperidine moiety significantly affect the potency and selectivity of the compound. For instance, substituting different groups on the piperidine ring can enhance the inhibitory activity against NAPE-PLD by altering lipophilicity and steric properties .

Table 1: Structure-Activity Relationship Summary

Compound VariantModificationsIC50 (nM)Comments
Base CompoundNone72Initial potency
Variant AMorpholine36Improved potency
Variant BDimethylamine18Significant increase in activity
Variant CHydroxypyrrolidine7.14Most potent variant identified

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in notable behavioral changes consistent with reduced anxiety levels. The compound was administered intraperitoneally at a dose of 30 mg/kg, leading to significant modulation of endocannabinoid levels in the brain .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that this compound could inhibit cell growth effectively, with IC50 values comparable to established chemotherapeutic agents. Further studies are warranted to explore its mechanism and potential as a therapeutic agent .

Q & A

Q. What are the critical safety protocols for handling 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Management : Segregate waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .
  • Emergency Response : For skin contact, rinse immediately with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .

Q. Table 1: Safety Guidelines Based on GHS Standards

Hazard TypePrecautionary MeasuresReference
Skin IrritationImmediate washing with soap/water
Eye ExposureProlonged rinsing; consult ophthalmologist
Inhalation RiskUse fume hoods; administer oxygen if needed

Q. What synthetic methodologies are effective for preparing this compound?

Answer:

  • Nucleophilic Substitution : React piperidin-4-ol with a 4,6-dichloropyrimidine intermediate under basic conditions (e.g., NaOH in DCM) to introduce the piperidinyloxy group .
  • Purification : Recrystallization or silica gel chromatography achieves >99% purity .

Q. Table 2: Synthetic Approaches for Piperidinylpyrimidine Derivatives

StepReagents/ConditionsYieldPurityReference
ChlorinationPOCl₃, reflux75%95%
Coupling ReactionNaOH, DCM, room temperature85%99%

Q. How is this compound characterized for structural validation?

Answer:

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the pyrimidine ring .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₉H₁₂ClN₃O·HCl, MW 262.1 g/mol) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What strategies assess the biological activity of this compound in drug discovery?

Answer:

  • Enzyme Assays : Test inhibition of kinase targets (e.g., EGFR, PI3K) using fluorescence-based assays .
  • Cellular Uptake : Radiolabel the compound and measure intracellular accumulation via liquid scintillation .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models, monitoring plasma half-life and metabolite profiling .

Advanced Research Questions

Q. How can coupling efficiency between the piperidin-4-yloxy group and pyrimidine ring be optimized?

Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM) to enhance nucleophilicity .
  • Base Selection : Test organic bases (e.g., Et₃N) versus inorganic bases (NaOH) to improve reaction kinetics .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to increase yields by 10–15% .

Q. Table 3: Optimization Parameters for Coupling Reactions

Variable TestedOptimal ConditionYield ImprovementReference
SolventDCM+12%
BaseNaOH+8%
CatalystDMAP (5 mol%)+15%

Q. How to resolve contradictions in stereochemical data for derivatives of this compound?

Answer:

  • X-ray Crystallography : Determines absolute configuration of crystalline derivatives .
  • NOESY NMR : Identifies spatial proximity of protons to infer stereochemistry .
  • Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .

Q. What factors influence the stability of this compound under varying conditions?

Answer:

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via hydrolysis of the piperidinyloxy group .
  • Thermal Stability : Stable at room temperature but decomposes >150°C, as shown by TGA analysis .
  • Light Exposure : Protect from UV light to prevent photolytic cleavage of the C-Cl bond .

Q. What mechanistic insights explain its activity in modulating kinase pathways?

Answer:

  • Molecular Docking : Predicts binding affinity to ATP pockets of kinases (e.g., EGFR) via hydrogen bonding with pyrimidine N1 and Cl substituents .
  • Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots showing increased Km values .
  • Mutagenesis : Identify critical residues (e.g., Lys745 in EGFR) through site-directed mutagenesis and activity assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

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